Methotrexate-d3

Catalog No.
S1801130
CAS No.
432545-63-6
M.F
C20H22N8O5
M. Wt
457.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methotrexate-d3

CAS Number

432545-63-6

Product Name

Methotrexate-d3

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioic acid

Molecular Formula

C20H22N8O5

Molecular Weight

457.5 g/mol

InChI

InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t13-/m0/s1/i1D3

InChI Key

FBOZXECLQNJBKD-FUPFOCIHSA-N

SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Synonyms

N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino-d3]benzoyl]-L-glutamic Acid; (+)-Amethopterin; 4-Amino-N10-methylpteroylglutamic Acid-d3; 4-Amino-N10-methylfolic Acid-d3; Antifolan-d3; Emtexate-d3; Ledertrexate-d3; MTX-d3; L-Metatrexan-d3; Methyl

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Internal Standard for Quantifying Methotrexate

Methotrexate-d3 functions as an internal standard for analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) []. MTX is a complex molecule that can be difficult to quantify accurately. An internal standard is a similar compound "spiked" into a sample alongside the target molecule (MTX) []. This standard has a slightly different structure, with a specific number of Deuterium atoms replacing Hydrogen atoms (indicated by the "-d3" in Methotrexate-d3).

Here's how it works:

  • Both MTX and Methotrexate-d3 behave similarly during the analytical process (LC-MS/MS)
  • The ratio of the signal from MTX to the signal from Methotrexate-d3 remains constant
  • By measuring the signal from both compounds, researchers can accurately determine the concentration of MTX in the sample [].

Methotrexate-d3 is a stable isotope-labeled derivative of methotrexate, a well-known antimetabolite and chemotherapeutic agent. It is chemically represented as C20H22N8O5, with the addition of three deuterium atoms, which are isotopes of hydrogen. This modification allows for enhanced tracking in biological studies and pharmacokinetic research. Methotrexate itself functions primarily as an inhibitor of dihydrofolate reductase, thereby disrupting nucleotide synthesis and cellular proliferation.

Similar to those of methotrexate. The key reactions include:

  • Inhibition of Dihydrofolate Reductase: Methotrexate-d3 binds to the active site of dihydrofolate reductase, preventing the conversion of dihydrofolate to tetrahydrofolate, which is crucial for DNA synthesis.
  • Polyglutamation: The compound can undergo polyglutamation, which enhances its retention within cells and increases its efficacy as an antitumor agent.
  • Metabolism: Methotrexate-d3 is metabolized in the liver through oxidation and conjugation processes, similar to methotrexate, leading to various metabolites that can be tracked using its deuterated form.

Methotrexate-d3 exhibits biological activities akin to methotrexate, including:

  • Antineoplastic Effects: It is primarily used in cancer therapy due to its ability to inhibit rapidly dividing cells.
  • Immunosuppressive Properties: Methotrexate-d3 also plays a role in treating autoimmune diseases by modulating immune responses.
  • Adenosine Release: Methotrexate induces adenosine release, which mediates anti-inflammatory effects, potentially reducing pro-inflammatory cytokines in various conditions .

The synthesis of Methotrexate-d3 involves several steps:

  • Starting Material Preparation: The synthesis begins with the preparation of methotrexate as the base compound.
  • Deuteration: Deuterium-labeled reagents are introduced during specific steps of the synthesis process to incorporate deuterium atoms into the methotrexate structure.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure that it meets purity standards for research applications.

Methotrexate-d3 has several applications, particularly in research:

  • Pharmacokinetic Studies: It serves as a tracer in studies examining the absorption, distribution, metabolism, and excretion of methotrexate in biological systems.
  • Biological Research: Used in studies investigating the mechanisms of action and effects of methotrexate on cellular processes.
  • Clinical Monitoring: Helps in therapeutic drug monitoring by providing accurate quantification methods for methotrexate levels in biological samples.

Research involving Methotrexate-d3 has highlighted its interactions with various compounds:

  • Vitamin D3 Synergy: Studies have shown that Vitamin D3 may enhance the therapeutic effects of methotrexate while mitigating some side effects associated with its use .
  • Drug-Drug Interactions: Methotrexate-d3 can be used to study interactions with other medications that may affect its metabolism or efficacy.

Methotrexate-d3 can be compared with several similar compounds, each possessing unique characteristics:

Compound NameStructureKey Features
MethotrexateC20H22N8O5Standard form; widely used in cancer therapy.
6-MercaptopurineC5H5N5OSAnother antimetabolite; used primarily for leukemia.
PemetrexedC20H22N4O6SMulti-targeted antifolate; used for lung cancer treatment.
LeucovorinC20H23N7O7SUsed as a rescue agent after high-dose methotrexate therapy.

Uniqueness of Methotrexate-d3

The uniqueness of Methotrexate-d3 lies primarily in its isotopic labeling, which allows for precise tracking and quantification in biological systems without altering its pharmacological properties. This feature makes it invaluable for understanding the pharmacokinetics and dynamics of methotrexate therapy in clinical settings.

XLogP3

-1.8

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

5

Exact Mass

457.19014607 g/mol

Monoisotopic Mass

457.19014607 g/mol

Heavy Atom Count

33

Wikipedia

N-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl][(~2~H_3_)methyl]amino}benzoyl)glutamic acid

Dates

Modify: 2023-08-15

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